4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole
Description
Chemical Identity and Nomenclature
4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole is a heterocyclic organic compound characterized by its distinctive molecular architecture that combines a substituted thiazole ring with a pyrrolidine moiety. The compound exists under multiple systematic nomenclature systems, reflecting the complexity of its structural features and the various contexts in which it appears in chemical literature.
The primary systematic name follows International Union of Pure and Applied Chemistry guidelines as 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole, which precisely describes the substitution pattern and connectivity of the heterocyclic components. Alternative nomenclature includes this compound, which emphasizes the methylene bridge between the thiazole and pyrrolidine rings. The compound is registered under Chemical Abstracts Service number 1521112-55-9, providing a unique identifier for database searches and regulatory documentation.
Table 1: Molecular Identification Parameters
The molecular structure incorporates a five-membered thiazole ring containing both nitrogen and sulfur heteroatoms, with a methyl substituent at position 4 and a pyrrolidin-3-ylmethyl group at position 2. This structural arrangement creates a compound with multiple potential sites for chemical modification and biological interaction, contributing to its research interest in pharmaceutical applications.
The pyrrolidine component exists as a saturated five-membered nitrogen-containing ring, which provides conformational flexibility and hydrogen bonding capabilities that enhance the compound's potential for biological activity. The methylene linker between the thiazole and pyrrolidine rings allows for rotational freedom while maintaining sufficient rigidity to preserve the overall molecular shape necessary for specific biological interactions.
Historical Context and Research Significance
The research interest in this compound emerges from the broader scientific investigation of thiazole-containing compounds and their demonstrated pharmaceutical potential. Thiazole derivatives have historically played crucial roles in medicinal chemistry, with numerous successful drug molecules incorporating this heterocyclic scaffold. The combination of thiazole with pyrrolidine represents a strategic approach to drug design that leverages the complementary properties of both ring systems.
Thiazole-containing compounds have recently been identified as potential inhibitors of a variety of biological targets, including cell cycle regulators and various enzymes involved in disease processes. The versatility of the thiazole moiety as a standalone pharmacophore has contributed to the development of compounds with diverse therapeutic applications, ranging from anticonvulsant to anticancer activities. Research has demonstrated that specific substitution patterns on the thiazole ring can significantly influence biological activity and selectivity.
The pyrrolidine component brings additional pharmacological significance to the molecular structure. Pyrrolidine derivatives are known to possess various biological activities, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant properties. The five-membered nitrogen-containing ring serves as a pharmacophore group in numerous bioactive compounds and continues to be utilized as an intermediate in drug research and development studies.
Table 2: Research Timeline and Development Milestones
Recent synthetic developments have focused on environmentally benign approaches for thiazole derivative preparation, including green chemistry methodologies that employ recyclable catalysts, green solvents, and energy-efficient reaction conditions. These advances have made compounds like this compound more accessible for research applications while reducing environmental impact.
The compound has attracted attention in pharmaceutical research due to its potential for enzyme inhibition and its predicted binding affinity to various biological targets. Computational studies suggest strong binding interactions with important therapeutic targets, including kinase enzymes that play crucial roles in cancer development and progression. These findings have positioned the compound as a promising candidate for further medicinal chemistry optimization and biological evaluation.
Scope and Objectives
The scientific investigation of this compound encompasses multiple research domains that collectively contribute to understanding its potential applications and limitations. The primary research objectives focus on establishing comprehensive structure-activity relationships, optimizing synthetic methodologies, and evaluating biological activities across diverse therapeutic areas.
Structural characterization efforts aim to provide detailed understanding of the compound's three-dimensional conformation and electronic properties. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and infrared spectroscopy, have been employed to confirm molecular structure and identify characteristic spectral features. These studies reveal specific chemical shifts and coupling patterns that serve as fingerprints for compound identification and purity assessment.
Synthetic methodology development represents another crucial research objective, with emphasis on developing efficient, scalable, and environmentally sustainable preparation routes. Current approaches utilize continuous flow reactors and automated purification systems to enhance yield and product quality while minimizing waste generation. Industrial optimization efforts focus on achieving high purity levels exceeding 98 percent for pharmaceutical applications.
Table 3: Research Scope and Methodological Approaches
Biological activity investigation constitutes a central research objective that encompasses multiple therapeutic areas of interest. Studies have focused on evaluating the compound's potential as an enzyme inhibitor, particularly targeting cyclooxygenase enzymes and kinase families involved in cancer progression. These investigations employ both in vitro biochemical assays and cell-based functional studies to establish activity profiles and mechanism of action.
Computational research objectives include the development of predictive models for biological activity and the optimization of molecular properties for enhanced pharmaceutical potential. Molecular docking studies have revealed favorable binding interactions with epidermal growth factor receptor kinase, suggesting potential applications in cancer therapeutics. These computational approaches guide experimental design and help prioritize synthetic targets for biological evaluation.
The scope of current research extends to understanding the compound's physicochemical properties, including solubility characteristics, stability profiles, and potential for chemical modification. These studies inform formulation development efforts and identify optimal conditions for storage and handling. The moderate solubility in polar aprotic solvents and stability under inert atmospheres provide important guidance for experimental protocols and potential pharmaceutical development.
Future research objectives encompass the development of structural analogues with enhanced biological activity and improved pharmaceutical properties. Structure-activity relationship studies guide the design of new compounds that maintain the favorable characteristics of the parent molecule while addressing limitations such as solubility or metabolic stability. These efforts contribute to the broader goal of developing new therapeutic agents based on the thiazole-pyrrolidine scaffold.
Properties
IUPAC Name |
4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)4-8-2-3-10-5-8/h6,8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYKQHBMSLPRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the thiazole ring. The pyrrolidine moiety can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Medicinal Chemistry
Bioactive Potential
The compound is recognized for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The thiazole moiety is particularly noted for its ability to interact with various biological targets, which can modulate enzyme activity and influence biochemical pathways. Research indicates that compounds containing thiazole rings have shown promising results in inhibiting tumor growth and bacterial infections.
Case Studies
- Anticancer Activity : In one study, 4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole was tested against A549 lung cancer cells. The results demonstrated a significant decrease in cell viability, indicating its potential as an anticancer agent.
- Mechanism of Action : The compound has been shown to bind to specific enzymes or receptors, inhibiting their activity. This mechanism is crucial for developing therapeutic agents targeting diseases such as cancer and infections.
Agricultural Chemistry
Pesticidal Properties
Research has explored the use of this compound in agricultural applications, particularly as a pesticide or herbicide. Its ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals.
Field Studies
Field trials have indicated that derivatives of thiazole compounds exhibit effective pest control without significantly harming beneficial insects. This selectivity is vital for sustainable agricultural practices.
Industrial Applications
Synthesis of Complex Molecules
In the field of synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to introduce various functional groups through substitution reactions .
Industrial Use Cases
Industrially, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity under different conditions makes it suitable for various synthetic pathways leading to valuable products in pharmaceuticals and agrochemicals.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting or modulating their activity. The pyrrolidine moiety may enhance binding affinity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Structural Comparisons
Thiazole derivatives are often modified at the 2- and 4-positions to optimize biological activity. Below is a comparison of key structural and functional features:
Key Observations :
- Aryl substituents (e.g., phenyl, biphenyl) improve lipophilicity and π-π stacking, as seen in HIV-1 RT inhibitors (e.g., EMAC2056) .
- Hydrazine bridges (e.g., 7a-d) increase molecular flexibility but may reduce binding pose stability compared to rigid substituents .
Key Observations :
- Antifungal Activity : 4-Phenyl derivatives with electron-withdrawing groups (e.g., Br, F) show superior activity over alkyl-substituted thiazoles .
- Structural Rigidity : Planar thiazole cores (e.g., pyridine hybrids) improve binding to hydrophobic enzyme pockets .
Physicochemical Properties
Physical properties influence bioavailability:
*Estimated using similar analogs.
Key Observations :
- The pyrrolidinylmethyl group may increase polar surface area (PSA) , improving solubility over purely alkyl-substituted thiazoles (e.g., isobutyl derivative) .
Biological Activity
4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring fused with a pyrrolidine moiety. This unique structure contributes to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound's molecular formula is C₉H₁₃N₂S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms, which play critical roles in its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The thiazole ring can engage with enzyme active sites, potentially inhibiting or modulating their activity. Additionally, the pyrrolidine moiety enhances binding affinity through hydrophobic interactions or hydrogen bonding.
Antimicrobial Activity
Compounds containing thiazole rings have been documented for their antimicrobial properties. For instance, this compound has shown potential against various bacterial strains. Studies indicate that thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Activity
The anticancer potential of thiazole derivatives is well-established. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been tested against Jurkat and HT-29 cell lines with IC50 values comparable to established chemotherapeutic agents like doxorubicin . The structure–activity relationship (SAR) studies suggest that modifications to the thiazole ring enhance cytotoxicity, indicating the importance of specific substituents in the compound's design.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in vitro against A-431 human epidermoid carcinoma cells. Results demonstrated that the compound significantly inhibited cell proliferation with an IC50 value less than 10 µg/mL. Molecular dynamics simulations indicated that the compound interacts predominantly through hydrophobic contacts with target proteins .
Case Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition properties of this compound. It was found to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition was dose-dependent, suggesting potential therapeutic applications in neurodegenerative disorders .
Structure–Activity Relationship (SAR)
The SAR analysis of thiazole derivatives highlights several key factors influencing biological activity:
- Substituents on the Thiazole Ring : Electron-donating groups at specific positions enhance activity.
- Pyrrolidine Moiety : This component increases binding affinity and may modulate pharmacokinetic properties.
| Compound | Structure | Biological Activity | IC50/MIC |
|---|---|---|---|
| This compound | Structure | Anticancer | <10 µg/mL |
| Thiazole Derivative A | Structure | Antimicrobial | 3.12 μg/mL |
| Thiazole Derivative B | Structure | AChE Inhibition | Dose-dependent |
Q & A
Q. Validation methods :
- Spectroscopic analysis : IR (C-S/C-N stretches at ~650–850 cm⁻¹), ¹H/¹³C NMR (thiazole protons at δ 6.5–8.5 ppm; pyrrolidine protons at δ 1.5–3.5 ppm) .
- Elemental analysis : Confirm C, H, N, S content (e.g., theoretical vs. experimental values for C₉H₁₃N₃S) .
- Chromatography : HPLC or TLC to assess purity (>95% recommended for biological assays) .
What physicochemical properties are critical for characterizing this compound?
Answer:
Key properties include:
- Solubility : Test in DMSO, water, and ethanol (thiazole derivatives often require DMSO for dissolution).
- LogP : Estimated via computational tools (e.g., XLogP3) to predict lipophilicity (critical for bioavailability) .
- Stability : Assess under varying pH (1–10) and temperatures (4°C to 40°C) to determine storage conditions .
Q. Table 1: Representative Physicochemical Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 195.28 g/mol | |
| Melting Point | Not reported; DSC recommended | — |
| LogP (Predicted) | ~1.2 (XLogP3) | |
| Solubility in DMSO | >10 mM (typical for thiazoles) |
Advanced Research Questions
How can researchers design experiments to evaluate the biological activity of this compound?
Answer:
- Target identification : Prioritize targets where thiazole/pyrrolidine hybrids show activity (e.g., antimicrobial enzymes, inflammatory pathways) .
- In vitro assays :
- Antimicrobial : MIC assays against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory : COX-2 inhibition or cytokine suppression (ELISA for TNF-α/IL-6) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity .
Note : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and dose-response curves (IC₅₀ determination) .
What strategies resolve contradictions in reported data (e.g., variable bioactivity across studies)?
Answer:
- Reproducibility checks : Verify synthetic routes (e.g., catalyst purity, reaction time) and analytical methods .
- Structural analogs : Compare activity of derivatives (e.g., 4-methyl vs. 4-bromo substituents) to isolate contributing factors .
- Meta-analysis : Cross-reference studies with similar compounds (e.g., thiazole-pyrrolidine hybrids in and ) to identify trends.
Example : If anti-inflammatory activity varies, test binding affinity to COX-2 via molecular docking and compare with analogs .
How can computational methods optimize the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes (e.g., with bacterial dihydrofolate reductase) .
- MD simulations : Assess stability of ligand-target complexes (≥50 ns trajectories) to prioritize derivatives .
- QSAR models : Corrogate electronic (e.g., HOMO/LUMO) and steric descriptors with bioactivity data .
Q. Table 2: Key Docking Parameters for Target Engagement
| Target | PDB ID | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| COX-2 | 5KIR | -8.2 (predicted) | |
| DHFR (Bacterial) | 1DHF | -7.8 (predicted) |
What are the challenges in establishing structure-activity relationships (SAR) for this compound?
Answer:
- Synthetic complexity : Pyrrolidine-thiazole hybrids require multi-step synthesis, complicating analog generation .
- Steric effects : The pyrrolidin-3-ylmethyl group may hinder target binding; test truncated analogs (e.g., removing methyl groups) .
- Electron modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to thiazole to enhance electrophilic interactions .
Recommendation : Use parallel synthesis to generate a library of 10–20 derivatives for systematic SAR .
How can stability issues in aqueous solutions be addressed during formulation studies?
Answer:
- pH optimization : Conduct stability assays at pH 7.4 (physiological) and 2.0 (gastric) to identify degradation pathways .
- Lyophilization : Improve shelf-life by lyophilizing with stabilizers (e.g., trehalose) .
- Protective groups : Temporarily block reactive sites (e.g., pyrrolidine nitrogen) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
